molecular formula C12H11N3O4 B1414778 5-ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1152882-20-6

5-ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1414778
CAS No.: 1152882-20-6
M. Wt: 261.23 g/mol
InChI Key: ZGEANWLBDMENLK-UHFFFAOYSA-N
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Description

5-Ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a chemical compound belonging to the pyrazole family, characterized by its aromatic structure and nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of ethyl acetoacetate with 4-nitroaniline under acidic conditions. The reaction proceeds through the formation of an intermediate pyrazole ring, followed by nitration to introduce the nitro group at the para position of the phenyl ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability and control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the nitro group to an amino group.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amino derivatives.

  • Substitution: Formation of alkylated or aminated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In the medical field, the compound is being investigated for its therapeutic potential. Its derivatives have been studied for their efficacy in treating diseases such as cancer, infections, and inflammatory conditions.

Industry: In industry, the compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 5-ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It can bind to receptors on cell surfaces, triggering signaling cascades that lead to biological responses.

  • DNA: Interaction with DNA can result in changes in gene expression and cellular functions.

Comparison with Similar Compounds

  • Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: This compound is structurally similar but contains a trifluoromethyl group instead of an ethyl group.

  • 1-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic acid: This compound lacks the ethyl group present in the target compound.

Uniqueness: 5-Ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl group enhances its lipophilicity, potentially improving its bioavailability and pharmacokinetic profile.

Properties

IUPAC Name

5-ethyl-1-(4-nitrophenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-2-11-10(12(16)17)7-13-14(11)8-3-5-9(6-4-8)15(18)19/h3-7H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEANWLBDMENLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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